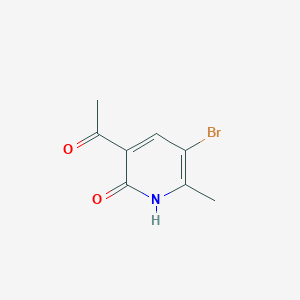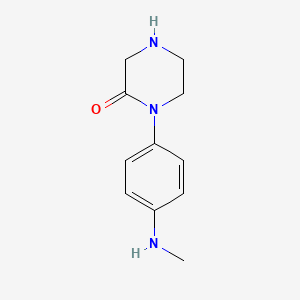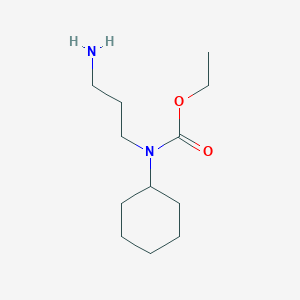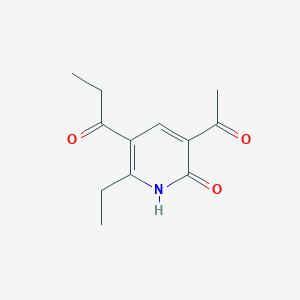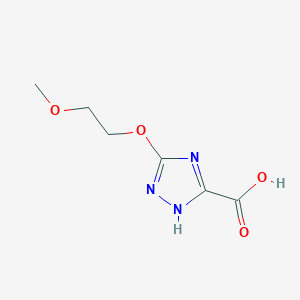
3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with a methoxyethoxy group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid typically involves the formation of the triazole ring followed by the introduction of the methoxyethoxy group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with carboxylic acid derivatives can lead to the formation of the triazole ring. Subsequent functionalization with 2-methoxyethanol can introduce the methoxyethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
科学的研究の応用
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, while the triazole ring can participate in hydrogen bonding and other interactions with molecular targets.
類似化合物との比較
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A related compound with similar functional groups but lacking the triazole ring.
Sodium bis(2-methoxyethoxy)aluminium hydride: A reducing agent with a similar methoxyethoxy group.
(2-Methoxyethoxy)acetic acid: Another compound with a methoxyethoxy group, used as a biomarker for exposure to certain chemicals.
Uniqueness
3-(2-Methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties
特性
分子式 |
C6H9N3O4 |
|---|---|
分子量 |
187.15 g/mol |
IUPAC名 |
3-(2-methoxyethoxy)-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C6H9N3O4/c1-12-2-3-13-6-7-4(5(10)11)8-9-6/h2-3H2,1H3,(H,10,11)(H,7,8,9) |
InChIキー |
YFHJAXXFAJRAJA-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=NNC(=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
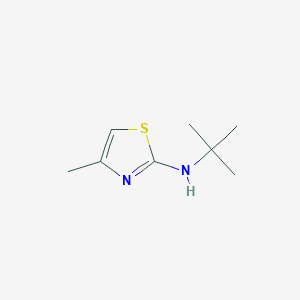
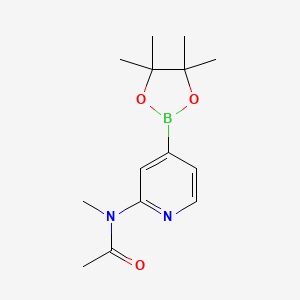
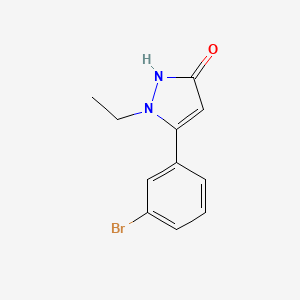
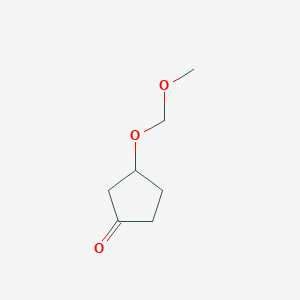
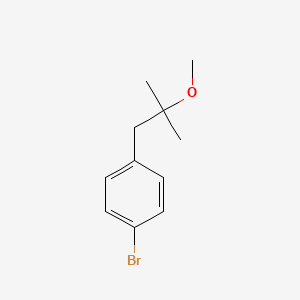
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
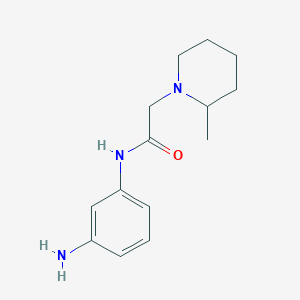
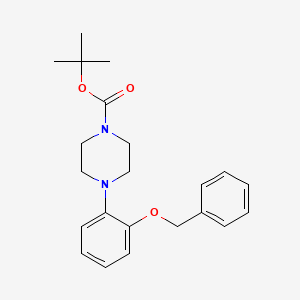
![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)
